2,3,3-Trimethylbutanenitrile

Description

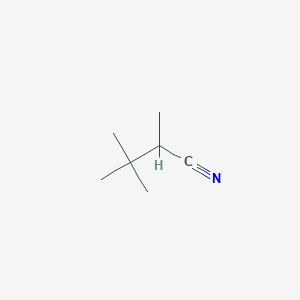

2,3,3-Trimethylbutanenitrile (IUPAC name: 2,3,3-trimethylbutanenitrile) is a branched aliphatic nitrile with the molecular formula C₇H₁₃N and a molecular weight of 111.19 g/mol. Structurally, it features a nitrile group (-C≡N) attached to a butane backbone substituted with three methyl groups at positions 2, 3, and 2.

Properties

IUPAC Name |

2,3,3-trimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZBTZXGQNTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503433 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-85-9 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of pivalic acid with ammonia in the presence of a dehydrating agent. Another method includes the reaction of tert-butyl chloride with sodium cyanide .

Industrial Production Methods: Industrial production of 2,3,3-Trimethylbutanenitrile typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutanenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,3,3-Trimethylbutanenitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

- Nucleophilic substitutions where the nitrile group can be transformed into amines or carboxylic acids.

- Formation of heterocycles , which are crucial in drug development.

Pharmaceutical Development

The compound has been explored for its potential in pharmaceutical applications due to its ability to modify biological activity through structural variations. Research indicates that nitriles can exhibit:

- Antimicrobial properties , making them candidates for developing new antibiotics.

- Anti-inflammatory effects , which are beneficial in treating chronic diseases.

Material Science

In material science, 2,3,3-trimethylbutanenitrile is utilized in the production of polymers and resins. Its properties contribute to:

- Enhanced thermal stability in polymer formulations.

- Improved mechanical properties when used as a plasticizer or modifier.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 2,3,3-trimethylbutanenitrile via the reaction of tert-butyl alcohol with sodium cyanide demonstrated its utility as a precursor for various organic compounds. The characterization involved techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized product.

Research assessing the biological activity of nitriles found that derivatives of 2,3,3-trimethylbutanenitrile exhibited significant antibacterial activity against Gram-positive bacteria. This study highlighted the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism by which 2,3,3-Trimethylbutanenitrile exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. This hydrolysis reaction is crucial for its role in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,3,3-Trimethylbutanenitrile with structurally related nitriles, highlighting key differences in substituents, molecular weight, and applications:

Key Observations

Branching Effects :

- 2,3,3-Trimethylbutanenitrile ’s branching reduces polarity compared to linear nitriles (e.g., butyronitrile), increasing hydrophobicity and boiling point (estimated 150–160°C ). In contrast, 3,3-dimethyl-2-phenylbutanenitrile’s aromatic phenyl group elevates molecular weight and likely enhances thermal stability .

Functional Group Influence: The trifluoromethyl group in 3-[3-(trifluoromethyl)-indazolyl]butanenitrile introduces electron-withdrawing effects, improving resistance to oxidation and hydrolysis compared to alkyl-substituted nitriles . The amino group in 2-Amino-2,3-dimethylbutanenitrile increases reactivity, making it prone to nucleophilic substitution or condensation reactions .

Applications :

- Phenyl-substituted nitriles (e.g., ) are favored in pharmaceutical synthesis due to aromatic stabilization.

- Fluorinated nitriles (e.g., ) are critical in agrochemicals for their metabolic stability and bioavailability.

Research Findings and Data Gaps

Toxicity and Stability: Branched nitriles generally exhibit lower acute toxicity compared to aromatic or fluorinated analogues.

Data Limitations :

- Experimental data on 2,3,3-Trimethylbutanenitrile ’s spectral properties (NMR, IR) and exact boiling/melting points are absent in the evidence. Predictions rely on computational models (e.g., EPI Suite) or trends from similar structures.

Biological Activity

2,3,3-Trimethylbutanenitrile (also known as ATMB) is a nitrile compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biocatalysis. This article aims to provide a comprehensive overview of the biological activity of 2,3,3-trimethylbutanenitrile, supported by case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 139.21 g/mol

- Boiling Point : 101-103 °C

- Density : 0.81 g/cm³

- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and acetone.

Enzymatic Hydrolysis

Recent studies have investigated the hydrolysis of 2,3,3-trimethylbutanenitrile by various nitrilase enzymes from bacteria such as Pseudomonas fluorescens. The results indicated that the compound is sterically hindered and exhibits resistance to hydrolysis under standard conditions. This property suggests that ATMB may serve as a stable substrate for biocatalytic processes where selective nitrile conversion is desired .

Toxicological Profile

The toxicity of 2,3,3-trimethylbutanenitrile has been evaluated through various animal studies. For instance, the LD50 (lethal dose for 50% of the population) for rats via skin exposure was found to be approximately 95 mg/kg. Observed symptoms included general depression of activity and respiratory distress, indicating significant toxicity .

Biocatalytic Applications

A notable study highlighted the use of Rhodococcus qingshengii in the biosynthesis of valuable intermediates from 2,3,3-trimethylbutanenitrile. The research demonstrated that this microorganism could effectively convert ATMB into useful products through enzymatic pathways, showcasing its potential in green chemistry and sustainable practices .

Pharmaceutical Development

In pharmaceutical contexts, ATMB has been explored as a precursor for synthesizing novel compounds with therapeutic potential. For example, its derivatives have been implicated in the development of herbicides and other agrochemicals. The ability to modify the nitrile group allows for the creation of diverse chemical entities that can exhibit enhanced biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 139.21 g/mol |

| Boiling Point | 101-103 °C |

| Density | 0.81 g/cm³ |

| Solubility | Slightly soluble in water |

| Toxicity Test | Result |

|---|---|

| LD50 (rat, skin) | 95 mg/kg |

| Observed Effects | Somnolence, dyspnea |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3,3-trimethylbutanenitrile, and what are the key optimization parameters for yield improvement?

- Methodological Answer : The synthesis typically involves cyanation of 2,3,3-trimethylbutanol via a nucleophilic substitution reaction using NaCN or KCN in polar aprotic solvents (e.g., DMF) under reflux. Optimization parameters include:

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve cyanide ion availability.

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the nitrile from unreacted alcohols and salts .

Q. How can researchers effectively purify 2,3,3-trimethylbutanenitrile to achieve high purity levels suitable for sensitive applications?

- Methodological Answer :

- Distillation : Fractional distillation with a high-efficiency column (e.g., Vigreux) resolves close-boiling impurities.

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate eluent) removes polar byproducts.

- Analytical validation : Purity ≥98% is confirmed via GC-MS (electron ionization) and ¹³C NMR integration of the nitrile peak at ~120 ppm .

Q. What safety protocols are recommended for handling 2,3,3-trimethylbutanenitrile, particularly regarding inhalation and dermal exposure risks?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis.

- PPE : Nitrile gloves (≥8 mil thickness) and sealed goggles prevent dermal/ocular contact.

- Exposure mitigation : Immediate decontamination with soap/water for skin contact; respiratory protection (N95 mask) if vapor concentrations exceed 5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction kinetics studies involving 2,3,3-trimethylbutanenitrile as a precursor in multi-step syntheses?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow NMR or in-situ IR to monitor intermediates (e.g., nitrile hydrolysis to carboxylic acids under acidic conditions).

- Error analysis : Compare activation energies (ΔG‡) computed via DFT (e.g., B3LYP/6-31G*) with experimental Arrhenius plots to identify discrepancies in rate-determining steps .

Q. What spectroscopic techniques are most effective for characterizing 2,3,3-trimethylbutanenitrile, and how can researchers resolve overlapping signals in NMR analysis?

- Methodological Answer :

- ¹H NMR : Use deuterated DMSO-d₆ to enhance resolution of methyl group signals (δ 0.8–1.5 ppm). Overlapping peaks are resolved via 2D COSY or HSQC.

- ¹⁹F NMR : Not applicable here, but referenced for trifluoromethyl analogs (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride in ).

- IR spectroscopy : Confirm nitrile C≡N stretch at ~2240 cm⁻¹, distinct from carbonyl or amine stretches .

Q. How does the steric environment of 2,3,3-trimethylbutanenitrile influence its reactivity in nucleophilic substitution reactions, and what computational methods validate these effects?

- Methodological Answer :

- Steric analysis : Molecular mechanics (MMFF94) or DFT calculations quantify steric hindrance around the nitrile group using parameters like A-values or percent buried volume (%Vbur).

- Reactivity correlation : Compare experimental SN2 reaction rates with computed transition-state geometries (e.g., Gaussian 16) to model steric effects .

Q. What strategies mitigate byproduct formation during the use of 2,3,3-trimethylbutanenitrile in heterocyclic synthesis (e.g., indole derivatives)?

- Methodological Answer :

- Catalytic control : Use Pd(OAc)₂/Xantphos for regioselective coupling, minimizing dimerization.

- Solvent optimization : Anhydrous THF or toluene reduces hydrolysis to carboxylic acids.

- Byproduct identification : LC-HRMS (ESI+) identifies adducts like trimethylbutanoic acid (m/z 131.1 [M+H]⁺), referencing analogous indole syntheses in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.